molecular formula C15H15N5O3S B2483607 methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate CAS No. 863500-94-1

methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate

Cat. No.: B2483607
CAS No.: 863500-94-1
M. Wt: 345.38
InChI Key: XJLSJRIKWAMWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 3, a thioether linkage at position 7, and a methyl propanoate ester. The compound’s design aligns with medicinal chemistry strategies to optimize solubility (via the ester group) and target binding (via the aromatic and sulfur-containing substituents) .

Properties

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-9(15(21)23-3)24-14-12-13(16-8-17-14)20(19-18-12)10-4-6-11(22-2)7-5-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLSJRIKWAMWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological evaluations based on the available literature.

Compound Overview

  • IUPAC Name : Methyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate
  • Molecular Formula : C14H13N5O3S
  • Molecular Weight : 331.35 g/mol
  • Purity : Typically around 95% .

Structure and Synthesis

The compound is a derivative of triazolopyrimidine, a class known for diverse biological activities including antiviral and anticancer properties. The synthesis generally involves the reaction of appropriate precursors under controlled conditions to yield the desired triazolo-pyrimidine structure .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity : Compounds derived from triazole frameworks have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A549 .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key cellular pathways involved in proliferation and survival, such as EGFR and PARP-1 pathways .

Antiviral Activity

Triazole derivatives have also been evaluated for their antiviral properties. A study indicated that certain triazole compounds exhibit inhibitory activity against viral proteases, which are crucial for viral replication . This suggests potential applications in treating viral infections.

Research Findings

Several studies have reported on the biological activities of triazolo derivatives:

Study Activity Evaluated Findings
AntiviralCompounds showed effective inhibition of viral proteases with promising IC50 values.
AnticancerSignificant cytotoxicity against MCF-7 cells with IC50 values <10 µM observed.
Protease InhibitionKinetic studies indicated effective inhibition of SARS-CoV protease by triazole derivatives.

Case Studies

  • Cytotoxic Evaluation : A study conducted on various triazole derivatives demonstrated that modifications in the phenyl groups significantly influenced their cytotoxic activity against MCF-7 cells. The most potent derivatives had IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Antiviral Screening : Another investigation focused on the antiviral properties of related compounds showed that specific modifications enhanced their efficacy against viral targets, indicating a structure-activity relationship that could guide future drug design .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,5-d]pyrimidines, including methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate, exhibit notable antimicrobial properties. These compounds have shown effectiveness against various pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, primarily due to their ability to disrupt microbial cell functions. The thiol group present in the compound may enhance its antimicrobial efficacy by interacting with microbial enzymes or structural proteins .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Similar triazolo[4,5-d]pyrimidine derivatives have been studied for their antiproliferative effects against various cancer cell lines. For instance, compounds with similar frameworks have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7. These findings indicate that this compound could be a candidate for further development as an anticancer agent .

Antioxidant Activity

Research into related triazolopyrimidine compounds has highlighted their antioxidant properties. These compounds are capable of scavenging free radicals and reducing oxidative stress in biological systems. The antioxidant activity is critical for developing therapeutic agents aimed at diseases linked to oxidative damage, including neurodegenerative disorders and cardiovascular diseases .

Synthesis and Structural Modifications

The synthesis of this compound involves several synthetic routes that can be optimized to enhance yield and purity. Structural modifications can lead to derivatives with improved biological activities or reduced toxicity profiles. For instance, altering substituents on the triazolo or pyrimidine rings can significantly affect the compound's pharmacological properties .

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds:

StudyCompoundActivityFindings
Triazolo-pyrimidinesAntimicrobialEffective against E. coli and S. aureus
Triazolo derivativesAnticancerIC50 values between 1.9–7.52 μg/mL on cancer cell lines
Pyrido-triazolopyrimidinesAntioxidantGood radical scavenging activity observed
Hydrazide derivativesAntimicrobialVarying degrees of microbial inhibition based on structure

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group undergoes nucleophilic substitution reactions, particularly with alkyl halides or α-haloamides. For example:

  • S-Alkylation : Reacts with α-haloamides (e.g., bromoacetyl bromide) in ethanol or 1,4-dioxane to form thioether derivatives. Triethylamine is often used as a base to deprotonate intermediates and improve yields (up to 85% under optimized conditions) .

  • Reactivity Trends : Steric hindrance from the methoxyphenyl group reduces reaction rates, while electron-withdrawing substituents on α-haloamides enhance electrophilicity .

Table 1: S-Alkylation Reactions

ReagentSolventCatalystYield (%)Product Application
Bromoacetyl bromide1,4-dioxaneTriethylamine78–85Anticancer agent intermediates
Chloroacetyl chlorideEthanolNone65–72Antimicrobial scaffolds

Cyclization Reactions

The triazolopyrimidine core participates in cyclization to form fused heterocycles:

  • Thiadiazole Formation : Reacts with hydrazonoyl halides (e.g., ethyl 2-chloro-2-(2-phenylhydrazono)acetate) via 1,3-dipolar cycloaddition, yielding 2,3-dihydro-1,3,4-thiadiazoles. These reactions proceed in ethanol at room temperature .

  • Pyrido-Triazolo-Pyrimidine Synthesis : Under reflux conditions in chloroform, the compound forms spirocyclic intermediates that rearrange into pyrido[2,3-d] triazolo[4,3-a]pyrimidines, which exhibit cytotoxic activity .

Key Cyclization Example

Target Compound+Hydrazonoyl ChlorideEtOH, 25°CThiadiazole Derivative (85% Yield)[7]\text{Target Compound} + \text{Hydrazonoyl Chloride} \xrightarrow{\text{EtOH, 25°C}} \text{Thiadiazole Derivative (85\% Yield)}[7]

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under basic or acidic conditions:

  • Saponification : Treatment with NaOH in aqueous ethanol converts the ester to a carboxylic acid, enabling further conjugation (e.g., amide bond formation) .

  • Transesterification : Reacts with higher alcohols (e.g., benzyl alcohol) in the presence of acid catalysts to yield bulkier esters.

Table 2: Ester Reactivity

Reaction TypeConditionsProductApplication
HydrolysisNaOH, H2O/EtOH, 80°CCarboxylic acid derivativeProdrug synthesis
TransesterificationH2SO4, Benzyl alcoholBenzyl esterSolubility modification

Biological Activity-Driven Modifications

The compound serves as a precursor for bioactive molecules:

  • Anticancer Derivatives : Alkylation at the triazole nitrogen with 4-fluorobenzyl groups enhances cytotoxicity against HepG2 cells (IC50: 0.24 μM).

  • Antimicrobial Agents : Hybridization with thiazole rings via Hantzsch condensation yields compounds with MIC values as low as 0.43 μM against MRSA .

Structure-Activity Relationship (SAR)

  • Electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring improve antimicrobial potency .

  • A methylene spacer between the thiazole and carbonyl groups increases conformational flexibility, enhancing mTOR inhibition (IC50: 0.10 μM) .

Oxidation and Reduction Reactions

  • Sulfur Oxidation : Reacts with hydrogen peroxide to form sulfoxide or sulfone derivatives, depending on reaction time and temperature.

  • Nitro Group Reduction : Catalytic hydrogenation (H2/Pd-C) reduces nitro substituents to amines, enabling further functionalization .

Spectral Characterization of Reaction Products

Key analytical data for reaction monitoring:

  • NMR : δ 2.30–2.67 ppm (CH3 groups), 7.56–7.69 ppm (aromatic protons) .

  • IR : Peaks at 1601 cm⁻¹ (C=N stretch), 3198 cm⁻¹ (N-H stretch) .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The triazolo[4,5-d]pyrimidine scaffold is highly modular, with substitutions at positions 3, 5, and 7 significantly influencing physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Name / ID Substituents (Position) Molecular Formula Key Structural Features Physical Properties Source
Target Compound 3: 4-Methoxyphenyl; 7: SCH2COOMe C17H15N5O3S Methoxy group enhances lipophilicity; ester improves solubility Not explicitly reported N/A
Compound 9b 3: 4-(Methylpropanamine)benzyl; 7: Benzo[d]oxazol-2-ylthio C27H26N6O2S Bulky benzoxazole increases rigidity; tertiary amine enhances basicity m.p. 154–155°C, yield 18.5%
Compound 22 3: Benzyl; 7: 4-Aminothiophenyl C18H15N7S Free amine enables conjugation; benzyl group aids membrane permeability White solid, m.p. not reported
BD748899 3: Benzyl; 7: Benzo[d]oxazol-2-ylthio C18H12N6OS Benzoxazole-thioether enhances π-π stacking; benzyl stabilizes core Purity ≥98%, commercial availability
Compound 15 3: Indol-3-ylethyl; 7: Propylthio C18H25N7S Indole moiety targets hydrophobic pockets; propylthio balances hydrophobicity Yield 69%, m.p. not reported

Key Observations :

  • Position 3 Substituents : The 4-methoxyphenyl group in the target compound offers moderate electron-donating effects compared to bulkier benzyl (BD748899 ) or indole-containing (Compound 15 ) analogs. This may reduce steric hindrance during target binding.
  • Position 7 Modifications: The thioether-propanoate ester in the target compound contrasts with benzo[d]oxazole (9b ) or propylthio (Compound 15 ) groups. The ester likely improves aqueous solubility relative to purely hydrophobic substituents.

Comparative Yield Trends :

  • Bulky substituents (e.g., benzo[d]oxazole in 9b ) result in lower yields (18.5%) due to steric challenges.
  • Simpler thioethers (e.g., propylthio in Compound 15 ) achieve higher yields (69–84%) .
Physicochemical and Spectroscopic Data
  • NMR Profiles : The target compound’s 1H NMR would show signals for the 4-methoxyphenyl (δ ~7.0–7.5 ppm), triazolo-pyrimidine proton (δ ~8.7–9.0 ppm), and methyl ester (δ ~3.6–3.8 ppm), similar to analogs in and .
  • Mass Spectrometry : HR-MS for the target compound (C17H15N5O3S) would approximate [M+H]+ at m/z 370.0969, aligning with analogs like Compound 15 ([M+H]+ m/z 372.1970) .

Q & A

Basic Question: What are the standard synthetic routes for methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate, and what key intermediates are involved?

Methodological Answer:
The synthesis typically begins with the preparation of the triazolo-pyrimidine core. A common approach involves:

  • Step 1: Condensation of 4-methoxyphenyl-substituted triazole precursors with pyrimidine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2: Thiolation at the 7-position of the pyrimidine ring using thiourea or Lawesson’s reagent, followed by alkylation with methyl propanoate derivatives. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) is critical to track intermediate formation .
  • Key Intermediates: 3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol and methyl 2-bromopropanoate are pivotal intermediates. Yields depend on stoichiometric control and catalyst selection (e.g., triethylamine for deprotonation) .

Advanced Question: How can researchers optimize reaction conditions to address low yields in the thiolation step of this compound?

Methodological Answer:
Low yields during thiolation often stem from competing side reactions or incomplete substitution. Strategies include:

  • Solvent Optimization: Replacing DMF with dimethylacetamide (DMA) to reduce nucleophilic interference.
  • Catalyst Screening: Testing alternative bases like DBU (1,8-diazabicycloundec-7-ene) for enhanced nucleophilicity of the thiol group .
  • Temperature Gradients: Conducting the reaction at 50–60°C instead of room temperature to accelerate kinetics while minimizing decomposition.
  • Post-Reaction Analysis: Using LC-MS to identify byproducts (e.g., disulfides) and adjusting reductants (e.g., adding TCEP to suppress oxidation) .

Basic Question: What spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

Methodological Answer:

  • 1H/13C NMR: Confirms the methoxyphenyl group (δ 3.8 ppm for OCH3), triazole protons (δ 8.2–8.5 ppm), and propanoate methyl ester (δ 3.6–3.7 ppm). DEPT-135 differentiates CH2 and CH3 groups in the propanoate chain .
  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-S bond) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS): Determines molecular ion ([M+H]+) with <2 ppm error to confirm the molecular formula .

Advanced Question: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

Methodological Answer:

  • Crystal Growth: Slow evaporation of a saturated solution in ethyl acetate/methanol (7:3) at 4°C yields diffraction-quality crystals.
  • Data Collection: Use a synchrotron source (λ = 0.710–0.900 Å) for high-resolution data. The triazole-pyrimidine dihedral angle and sulfur orientation (thioether vs. thiolate) can be precisely mapped .
  • Contradiction Resolution: If NMR suggests rotational flexibility in the propanoate chain, crystallography can confirm or refute dynamic disorder in the solid state .

Basic Question: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits. IC50 values are calculated via dose-response curves (0.1–100 µM range) .
  • Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Ensure triplicate runs and normalization to vehicle-treated cells .

Advanced Question: How can researchers reconcile discrepancies in IC50 values across different kinase inhibition studies?

Methodological Answer:

  • Assay Standardization: Validate buffer conditions (e.g., Mg²+ concentration affects ATP-binding pockets) and pre-incubation times .
  • Data Normalization: Use Z-factor analysis to assess assay robustness. Re-evaluate compounds with >20% variability.
  • Structural Dynamics: Perform molecular docking (AutoDock Vina) to compare binding poses in kinases with divergent IC50 values. Adjust scoring functions to account for sulfur-pi interactions in the triazole-pyrimidine core .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Short-Term: Store at –20°C in amber vials under argon to prevent oxidation of the thioether group.
  • Long-Term: Lyophilize and store at –80°C with desiccants (silica gel). Monitor degradation via quarterly HPLC analysis (retention time shifts indicate hydrolysis) .

Advanced Question: How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?

Methodological Answer:

  • OECD 301D Test: Assess ready biodegradability in activated sludge. Measure half-life using LC-MS/MS to track parent compound depletion and metabolite formation (e.g., sulfoxide derivatives) .
  • Bioaccumulation Modeling: Use EPI Suite’s BCFBAF module to estimate log Kow. Experimental validation via zebrafish embryo exposure (OECD 203) quantifies bioconcentration factors .

Advanced Question: What computational methods aid in predicting metabolic pathways of this compound?

Methodological Answer:

  • In Silico Tools: Use GLORYx for phase I/II metabolism prediction. Prioritize CYP3A4-mediated oxidation of the methoxyphenyl group and GST-mediated conjugation of the thioether .
  • MD Simulations (GROMACS): Simulate liver microsomal membranes to assess substrate accessibility to CYP450 enzymes. Correlate binding free energies with experimental metabolite profiles .

Basic Question: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
  • Spill Management: Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.